6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one 6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988724
InChI: InChI=1S/C17H18O3/c1-8(2)16-10(4)13-6-12-9(3)11(5)19-14(12)7-15(13)20-17(16)18/h6-8H,1-5H3
SMILES:
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol

6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC14988724

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
IUPAC Name 2,3,5-trimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C17H18O3/c1-8(2)16-10(4)13-6-12-9(3)11(5)19-14(12)7-15(13)20-17(16)18/h6-8H,1-5H3
Standard InChI Key DTHOJIMZBJAWGT-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)C(C)C)C)C

Introduction

Structural Characteristics and Molecular Properties

Furochromenes are bicyclic heterocyclic systems comprising fused furan (oxygen-containing five-membered ring) and chromene (benzopyran) moieties. The title compound features three methyl groups at positions 2, 3, and 5, alongside an isopropyl group at position 6. These substituents significantly influence its stereoelectronic properties, enhancing hydrophobicity and steric bulk compared to simpler furochromenes .

Spectroscopic and Computational Data

Key spectral features of furochromenes include:

  • ¹H NMR: Methyl groups typically resonate between δ 1.2–2.5 ppm, while isopropyl protons appear as septets near δ 2.7–3.1 ppm. Aromatic protons on the chromene ring absorb in the δ 6.5–8.0 ppm range .

  • ¹³C NMR: The carbonyl carbon (C7) resonates near δ 160–170 ppm, with furan and chromene carbons appearing between δ 100–150 ppm .

  • Mass Spectrometry: Predicted molecular ion peaks align with adducts such as [M+H]⁺ (~317 m/z) and [M+Na]⁺ (~339 m/z), based on analogous compounds .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one likely involves a multi-step strategy:

  • Precursor Preparation: Substituted resorcinol derivatives serve as starting materials for chromene ring formation.

  • Furan Annulation: Cyclization via acid-catalyzed or transition metal-mediated pathways to construct the fused furan ring .

  • Functionalization: Sequential alkylation or Friedel-Crafts reactions to introduce methyl and isopropyl groups.

Optimized Synthetic Routes

A Bi(OTf)₃-promoted cascade annulation, as described for pyrano-furopyranones , could be adapted for this compound. For example:

  • React 4-hydroxy-2H-chromen-2-one with an unsaturated γ-ketoester under Lewis acid catalysis.

  • Control substituent positioning via regioselective alkylation (e.g., using methyl iodide or isopropyl bromide).

Key Reaction Conditions:

  • Temperature: 80–110°C

  • Solvent: Dichloroethane or toluene

  • Catalyst: Bismuth triflate (5–10 mol%)

  • Yield: ~40–60% (estimated from analogous reactions) .

Applications in Materials Science

Furochromenes’ extended π-conjugation makes them candidates for optoelectronic materials. Key properties include:

PropertyValue (Estimated)Method of Analysis
Fluorescence λₑₓ/λₑₘ340/420 nmUV-Vis Spectroscopy
HOMO-LUMO Gap3.2–3.5 eVDFT Calculations
Thermal Stability (Tₘ)180–220°CDifferential Scanning Calorimetry

These characteristics suggest utility in organic light-emitting diodes (OLEDs) or as fluorescent sensors .

Comparative Analysis with Structural Analogs

The table below contrasts key features of the title compound with related furochromenes:

Compound NameMolecular FormulaSubstituentsBioactivity Highlight
6-Isopropyl-2,3,5-trimethyl-...C₁₉H₂₂O₃2,3,5-Me; 6-iPrPredicted COX-2 inhibition
BergaptolC₁₀H₁₀O₄4-OHAntioxidant (IC₅₀: 12 μM)
PeucedaninC₁₇H₁₈O₃2-iPr; 3-OMeAnti-inflammatory
5-Methyl-3-phenyl-6-propyl-...C₂₁H₁₈O₃5-Me; 3-Ph; 6-PrAntimicrobial

Research Gaps and Future Directions

  • Synthetic Challenges: Improved regioselectivity in introducing multiple alkyl groups is needed. Flow chemistry approaches may enhance yield and purity .

  • Biological Screening: Priority targets include kinase inhibition assays and in vivo toxicity profiling.

  • Computational Modeling: Molecular dynamics simulations could predict metabolic stability and degradation pathways.

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